Cas no 85237-56-5 (3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

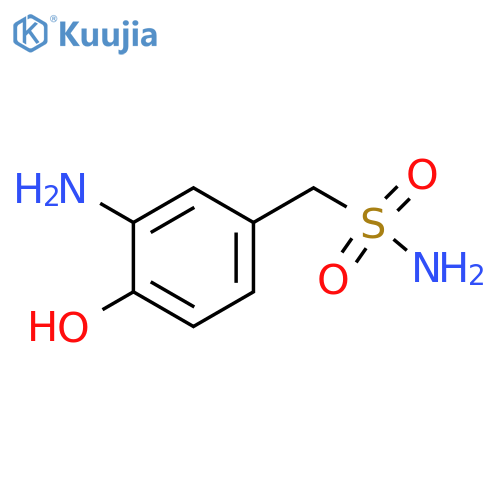

85237-56-5 structure

商品名:3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

CAS番号:85237-56-5

MF:C7H10N2O3S

メガワット:202.230900287628

MDL:MFCD11519077

CID:60854

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- (3-Amino-4-hydroxyphenyl)methanesulfonamide

- 2-AMINO-1-PHENOL 4-METHYLSULFONAMIDE

- 2-AMINOPHENOL-4-(N-METHYL)SULFONAMIDE

- 3-Amino-4-hydroxy-N-methylbenzenesulphonamide monohydrochloride

- 2-Aminophenol-N-methyl-4-sulphonamide

- MethylOpsamide

- Einecs 286-416-5

- 2-AMinophenol-4-(N-Methyl)sulfonanilide

- 3-amino-4-hydroxy-N-methylbenzenesulfonamide hydrochloride

- 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

-

- MDL: MFCD11519077

- インチ: 1S/C7H10N2O3S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)

- InChIKey: LJAALLSCXWCHSR-UHFFFAOYSA-N

- ほほえんだ: C1(O)=CC=C(CS(N)(=O)=O)C=C1N

計算された属性

- せいみつぶんしりょう: 202.04100

- どういたいしつりょう: 238.017891

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 259

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 407.0±55.0 °C at 760 mmHg

- フラッシュポイント: 199.9±31.5 °C

- PSA: 114.79000

- LogP: 2.12520

- じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- リスク用語:R36/37/38

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D955737-25g |

(3-Amino-4-hydroxyphenyl)methanesulfonamide |

85237-56-5 | 98% | 25g |

$435 | 2023-05-17 | |

| Enamine | EN300-217148-2.5g |

3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |

85237-56-5 | 2.5g |

$40.0 | 2023-06-08 | ||

| Alichem | A019111793-500g |

(3-Amino-4-hydroxyphenyl)methanesulfonamide |

85237-56-5 | 97% | 500g |

$902.00 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97340-5g |

(3-Amino-4-hydroxyphenyl)methanesulfonamide |

85237-56-5 | 98% | 5g |

¥942.0 | 2021-09-10 | |

| Enamine | EN300-217148-1.0g |

3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |

85237-56-5 | 1g |

$24.0 | 2023-06-08 | ||

| Enamine | EN300-217148-5.0g |

3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |

85237-56-5 | 5g |

$57.0 | 2023-06-08 | ||

| TRC | A634935-500mg |

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide |

85237-56-5 | 500mg |

$ 65.00 | 2022-05-31 | ||

| 1PlusChem | 1P003JCC-5g |

(3-Amino-4-hydroxyphenyl)methanesulfonamide |

85237-56-5 | ≥98% | 5g |

$103.00 | 2024-04-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526912-1g |

3-Amino-4-hydroxy-N-methylbenzenesulfonamide hydrochloride |

85237-56-5 | 98% | 1g |

¥324.00 | 2024-07-28 | |

| Crysdot LLC | CD12024551-500g |

(3-Amino-4-hydroxyphenyl)methanesulfonamide |

85237-56-5 | 97% | 500g |

$902 | 2024-07-24 |

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 関連文献

-

2. Book reviews

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

85237-56-5 (3-Amino-4-hydroxy-N-methyl-benzenesulfonamide) 関連製品

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:85237-56-5)2-AMINO-1-PHENOL 4-METHYLSULFONAMIDE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:85237-56-5)3-Amino-4-hydroxy-N-methyl-benzenesulfonamide

清らかである:99%

はかる:25g

価格 ($):289.0